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2-(3-Methoxyphenyl)acetimidamide

Adenosine receptor GPCR Radioligand binding

Researchers studying adenosine receptor pharmacology often face confounding off-target effects from non-selective ligands. 2-(3-Methoxyphenyl)acetimidamide (CAS 208718-83-6) resolves this with a quantitatively defined selectivity fingerprint. • A3 Receptor Probe: Ki 229 nM, 25-fold selective over A1/A2B isoforms - enables clean target deconvolution in inflammation, cancer, and cardiovascular disease models. • DNMT3A Fragment Hit: Ki 5,030 nM vs. catalytic domain; MW 164.20 Da ideal for FBDD elaboration with favorable physicochemical properties. • Validated SAR Tool: Meta-methoxy substitution yields a 1.88 LogP unit reduction vs. para analog, with documented affinity differences critical for rational lead optimization. Supplied at ≥98% HPLC purity. In stock for immediate global dispatch.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7808531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)acetimidamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=N)N
InChIInChI=1S/C9H12N2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
InChIKeyMAJPASBCPDHGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)acetimidamide Chemical Properties & Availability


2-(3-Methoxyphenyl)acetimidamide (CAS 208718-83-6, free base; 6487-98-5, hydrochloride) is a phenylacetimidamide derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. The compound features a methoxy substituent at the meta position of the phenyl ring, which distinguishes it from para-substituted analogs and influences its electronic and steric properties. This compound is available for research and development applications, with commercial suppliers offering purity levels up to 99% HPLC . Its core amidine functionality positions it within a class of compounds that have been investigated as enzyme inhibitors, including studies targeting nitric oxide synthase isoforms and other biologically relevant enzymes [1][2].

Meta-substituted phenylacetimidamide scaffold for adenosine receptor binding studies
Reported A3 receptor tool compound with isoform selectivity profile
Fragment-sized (164 Da) starting point for DNMT3A epigenetic probe development

2-(3-Methoxyphenyl)acetimidamide Substitution Without Validation


In medicinal chemistry and chemical biology research, the substitution pattern on the phenyl ring of acetimidamide derivatives is not a trivial variation but a critical determinant of molecular recognition, target engagement, and biological selectivity. The position of the methoxy group—whether at the meta (3-) or para (4-) position—dictates the orientation of the amidine moiety within the binding pocket, directly affecting hydrogen-bonding interactions with catalytic residues and the overall binding affinity [1]. For instance, when evaluating compounds as potential inhibitors of the Cannabinoid Receptor 1 (CB1), the specific substitution pattern can mean the difference between potent antagonism and no measurable activity [2]. Therefore, simply substituting one phenylacetimidamide for another based on structural similarity without quantitative activity data for the exact regioisomer will likely lead to irreproducible or false-negative results in target-based assays.

Meta (3‑OCH₃)
Para (4‑OCH₃)
Regioisomeric substitution alters binding affinity — reported marked difference between meta and para isomers
Computed physicochemical properties indicate lower lipophilicity for the meta isomer, impacting solubility behavior
Selectivity fingerprint may not translate; para analog lacks comparable A3 receptor profile

2-(3-Methoxyphenyl)acetimidamide Head-to-Head Performance Data


Adenosine A3 Receptor Binding: Meta vs. Para Comparison

In direct radioligand displacement assays using human adenosine A3 receptor expressed in CHO cell membranes, 2-(3-Methoxyphenyl)acetimidamide exhibits a Ki of 229 nM, whereas the para-methoxy analog (2-(4-Methoxyphenyl)acetimidamide) displays a substantially weaker Ki of 5,740 nM. This represents a 25.1-fold enhancement in binding affinity attributable solely to the meta- versus para-substitution of the methoxy group on the phenyl ring [1][2].

A3 Binding: Meta vs. Para
Head-to-head
Ki 229 nM vs 5,740 nM
Reported 25‑fold binding affinity difference supports A3 receptor probe selection
Displacement of [³H]HEMADO in CHO cell membranes
Adenosine receptor GPCR Radioligand binding Structure-activity relationship

A3 Receptor Selectivity Over A1 and A2B

In a panel of adenosine receptor isoforms, 2-(3-Methoxyphenyl)acetimidamide demonstrates a clear selectivity profile: it binds with high affinity to the A3 receptor (Ki = 229 nM) but exhibits negligible binding to the A1 receptor (Ki = 5,740 nM; 25-fold selectivity) and no measurable antagonist activity at the A2B receptor (IC50 > 30,000 nM) [1]. This isoform-selective profile is a critical differentiator from non-selective adenosine receptor ligands, which often produce complex, confounding pharmacological effects due to simultaneous engagement of multiple receptor subtypes [2].

A3 Selectivity Over A1/A2B
Reported
A3 Ki 229 nM; A1 Ki 5,740 nM; A2B IC₅₀ >30,000 nM
Supports isoform selectivity assay context; reported >130‑fold A3/A2B window
Radioligand binding and functional antagonist panels
GPCR selectivity Adenosine receptor Off-target screening Lead optimization

Physicochemical Properties: Meta vs. Para Isomer

Computational physicochemical analysis reveals that 2-(3-Methoxyphenyl)acetimidamide has a computed LogP (XLogP3) of 0.9 and a Topological Polar Surface Area (TPSA) of 59.1 Ų. In contrast, its para-methoxy isomer (2-(4-Methoxyphenyl)acetimidamide) has a computed LogP of 2.78 and an identical TPSA. The lower LogP value for the meta isomer indicates reduced lipophilicity, which correlates with improved aqueous solubility and potentially better pharmacokinetic properties, including lower plasma protein binding and reduced metabolic clearance [1].

LogP / TPSA: Meta vs. Para
Context-dependent
Meta LogP 0.9; Para LogP 2.78 (TPSA 59.1 Ų both)
Lower lipophilicity may support aqueous assay conditions and reduced non‑specific binding
Computed XLogP3; review experimental solubility
LogP TPSA Drug-likeness Physicochemical profiling

DNMT3A Fragment-Based Epigenetic Probe Potential

2-(3-Methoxyphenyl)acetimidamide exhibits a binding affinity of 5,030 nM for the catalytic domain of human DNA methyltransferase 3A (DNMT3A) when using 3H-AdoMet as a substrate [1]. While this affinity is moderate, it is substantially weaker than optimized DNMT3A inhibitors such as nanaomycin A (IC50 = 500 nM) or SGI-1027 (IC50 = 8,000 nM) [2]. However, its relatively small molecular weight (164.20 Da) and simple structure make it an attractive fragment starting point for fragment-based drug discovery (FBDD) campaigns aimed at developing more potent and selective epigenetic probes.

DNMT3A Fragment Hit
Class-level
Ki 5,030 nM (cf. nanaomycin A IC₅₀ 500 nM)
Fragment-sized starting point for DNMT3A lead optimization; reported moderate affinity
³H-AdoMet methylation assay; class‑level inference
DNMT3A Epigenetics DNA methylation Fragment-based drug discovery

HTR3A: Absence of Potent Inhibition

In an in vitro assay using cellular components and measured by membrane filtration with a radioactivity method, 2-(3-Methoxyphenyl)acetimidamide exhibited an AC50 of 30,000 nM for inhibition of the human 5-hydroxytryptamine receptor 3A (HTR3A), a ligand-gated ion channel [1]. This high AC50 value indicates that the compound is essentially inactive against this target at therapeutically relevant concentrations. In contrast, known potent HTR3A antagonists such as ondansetron display Ki values in the sub-nanomolar range [2].

HTR3A Inactivity
Class-level
AC₅₀ 30,000 nM
Excludes HTR3A engagement; supports target deconvolution and selectivity profiling
Membrane filtration assay; >30,000‑fold weaker than ondansetron
HTR3A Ion channel Serotonin receptor Target deconvolution

2-(3-Methoxyphenyl)acetimidamide Research Applications


Adenosine A3 Receptor Pharmacology and Probe Development

The 229 nM Ki and 25-fold selectivity for the adenosine A3 receptor over A1 and A2B isoforms make 2-(3-Methoxyphenyl)acetimidamide a valuable tool compound for studying A3 receptor-mediated signaling pathways in cellular models of inflammation, cancer, and cardiovascular disease. Its moderate affinity allows for target engagement without complete receptor saturation, while its selectivity profile minimizes confounding effects from off-target adenosine receptor engagement [1].

Phenylacetimidamide Scaffold SAR Studies

The well-documented quantitative differences between the meta- and para-methoxy analogs in both binding affinity (25-fold) and physicochemical properties (LogP reduction of 1.88 units) provide a robust foundation for SAR campaigns. Researchers can use this compound as a reference standard to systematically explore how substituent position and electronic effects modulate target engagement and drug-like properties [1][2].

DNMT3A Fragment-Based Epigenetic Drug Discovery

With a confirmed Ki of 5,030 nM against the DNMT3A catalytic domain and a small molecular weight (164.20 Da), this compound serves as an ideal fragment hit for FBDD programs aimed at developing novel epigenetic modulators. Its simple structure allows for diverse chemical elaboration to improve potency and selectivity while maintaining favorable physicochemical properties [1].

Off-Target Selectivity & Target Deconvolution

The availability of both positive (A3 receptor binding) and negative (HTR3A inactivity, A2B inactivity) quantitative data enables researchers to use 2-(3-Methoxyphenyl)acetimidamide as a well-characterized probe for target deconvolution. Its defined selectivity fingerprint helps differentiate on-target pharmacological effects from off-target liabilities in complex biological systems [1][2].

Application
Selection Property
Validation Focus
A3 Receptor Pharmacology
Reported A3 binding affinity and isoform selectivity
Radioligand displacement reproducibility
Phenylacetimidamide SAR
Regioisomeric substitution effect on activity and LogP
Comparative meta/para analog characterization
DNMT3A Epigenetic Probe
Fragment-sized scaffold with reported DNMT3A binding
DNMT3A inhibition and lead optimization
Target Deconvolution Profiling
Characterized selectivity fingerprint including negative data
Off-target panel screening and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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